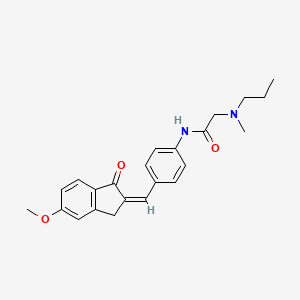

AChE/MAO-IN-1

Description

Overview of Cholinergic System Dysfunction in Neurodegeneration

Dysfunction of the cholinergic system is a well-established hallmark of several neurodegenerative diseases, particularly Alzheimer's disease. nih.govnih.gov This system, which uses acetylcholine (B1216132) (ACh) as its primary neurotransmitter, is crucial for cognitive functions such as memory, learning, and attention. tandfonline.comnih.gov In AD, there is a profound loss of cholinergic neurons in the basal forebrain, leading to a significant reduction in ACh levels in the cerebral cortex and hippocampus. nih.govfrontiersin.org This cholinergic deficit is strongly correlated with the severity of cognitive impairment. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are the two primary enzymes responsible for the hydrolysis of acetylcholine in the synaptic cleft, thereby terminating its action. mdpi.com

Acetylcholinesterase (AChE): As the principal enzyme for ACh breakdown in the brain, AChE has been a primary target for symptomatic treatment of AD. mdpi.comresearchgate.net Beyond its catalytic role, AChE is implicated in the pathogenesis of AD itself. It has been shown to co-localize with amyloid plaques and can accelerate the aggregation of Aβ peptides. nih.govresearchgate.net AChE is also involved in processes like inflammation and apoptosis, further contributing to neurodegeneration. nih.govnih.gov

Butyrylcholinesterase (BChE): While AChE is predominant in healthy brains, BChE activity increases significantly during the progression of AD, particularly in later stages. researchgate.netpsychiatrist.com BChE, mainly found in glial cells, can compensate for AChE in hydrolyzing ACh when AChE levels are depleted. psychiatrist.comnih.gov Like AChE, BChE is also found in association with Aβ plaques and neurofibrillary tangles and is believed to play a role in the maturation of these pathological hallmarks. nih.goveurekaselect.com This makes BChE an increasingly important therapeutic target. psychiatrist.comnih.gov

The "cholinergic hypothesis" was one of the first theories proposed to explain the cognitive decline in Alzheimer's disease. nih.govfrontiersin.orgnih.gov It posits that a deficiency in cholinergic neurotransmission is a primary cause of the memory and learning deficits observed in patients. frontiersin.org This hypothesis provided the rationale for developing cholinesterase inhibitors, drugs that increase synaptic levels of ACh by blocking its enzymatic breakdown. nih.gov Three of the most common drugs used for AD—donepezil (B133215), rivastigmine, and galantamine—are cholinesterase inhibitors. nih.gov While these drugs provide modest symptomatic benefits, the complexity of neurodegeneration has made it clear that targeting the cholinergic system alone is not sufficient, reinforcing the need for multi-targeted approaches. nih.govbmj.com

Overview of Monoaminergic System Dysregulation in Neurodegeneration

The monoaminergic system, which includes neurotransmitters such as serotonin (B10506), dopamine, and norepinephrine (B1679862), is also significantly affected in neurodegenerative disorders. frontiersin.orgnih.gov Dysregulation of these pathways contributes to the wide range of non-cognitive symptoms, including depression, psychosis, and agitation, that are common in patients with AD and other dementias. nih.govnih.gov There is growing evidence that monoaminergic neurons undergo degeneration early in the course of AD. nih.gov

The key enzymes responsible for the degradation of monoamine neurotransmitters are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).

MAO-A primarily metabolizes serotonin and norepinephrine.

MAO-B is mainly involved in the breakdown of dopamine.

In AD brains, there is a notable elevation of MAO-B activity, which is linked to increased oxidative stress due to the production of hydrogen peroxide as a byproduct of its enzymatic reaction. biolife-publisher.it This oxidative stress contributes to neuronal damage and death. researchgate.netbiolife-publisher.it Consequently, inhibiting both cholinesterases and monoamine oxidases has emerged as a key strategy in the design of MTDLs for neurodegenerative diseases. frontiersin.org

The Profile of AChE/MAO-IN-1

This compound (also known as Compound D28) is a novel MTDL developed to simultaneously address the cholinergic and monoaminergic deficits implicated in neurodegenerative diseases. medchemexpress.com It is designed as a potent inhibitor of both acetylcholinesterase and monoamine oxidases A and B. medchemexpress.com

Research Findings on this compound

In vitro studies have demonstrated the multi-target profile of this compound. The compound shows potent inhibitory activity against human AChE, MAO-A, and MAO-B. medchemexpress.com Beyond its primary targets, this compound also exhibits other neuroprotective functions. It has been shown to inhibit the self-aggregation of amyloid-beta 1–42 (Aβ42) and possesses free-radical scavenging activity, indicating antioxidant properties. medchemexpress.com

Table 1: In Vitro Inhibitory and Antioxidant Activity of this compound

| Target/Activity | IC₅₀ (μM) | Source |

|---|---|---|

| Human Acetylcholinesterase (hAChE) | 0.0248 | medchemexpress.com |

| Human Monoamine Oxidase A (hMAO-A) | 0.1108 | medchemexpress.com |

| Human Monoamine Oxidase B (hMAO-B) | 0.0409 | medchemexpress.com |

| Beta-amyloid (Aβ42) self-aggregation | 0.1467 | medchemexpress.com |

| DPPH free-radical scavenging | 0.210 | medchemexpress.com |

These findings highlight the potential of this compound as a comprehensive therapeutic agent that can simultaneously counteract multiple pathological factors in neurodegenerative diseases: restoring neurotransmitter levels, reducing oxidative stress, and preventing the formation of toxic protein aggregates. medchemexpress.com

Role of Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases (MAOs) are a family of enzymes, existing in two isoforms, MAO-A and MAO-B, that are crucial for the metabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. mdpi.com Both isoforms are found on the outer mitochondrial membrane, with MAO-A predominantly located in catecholaminergic neurons and MAO-B primarily in glial cells and serotonergic neurons. nih.gov In the context of neurodegenerative disorders, an age-related increase in MAO-B activity has been observed, particularly in the brains of patients with Alzheimer's and Parkinson's disease. immunomart.orgresearchgate.net This elevated MAO-B activity contributes to a reduction in essential neurotransmitters and an increase in harmful byproducts. researchgate.net

Contribution of MAOs to Oxidative Stress and Neuroinflammation

The catalytic activity of MAOs results in the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). researchgate.net Under normal physiological conditions, this H₂O₂ is neutralized by cellular antioxidant systems. However, the increased MAO activity seen in neurodegenerative diseases leads to an overproduction of H₂O₂, contributing significantly to oxidative stress. nih.govresearchgate.net This excess ROS can damage cellular components, including lipids, proteins, and DNA, ultimately leading to neuronal cell death. rsc.org Furthermore, the oxidative stress induced by MAO activity is closely linked to neuroinflammation, another key pathological feature of neurodegenerative disorders. nih.gov

Historical Context of Dual AChE/MAO Inhibition Strategy

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) is a primary contributor to the cognitive deficits observed in the disease. This led to the development of acetylcholinesterase (AChE) inhibitors to prevent the breakdown of ACh. acs.org Separately, the role of MAO-B in the progression of Parkinson's disease and its contribution to oxidative stress in Alzheimer's disease highlighted it as another important therapeutic target. mdpi.comacs.org

The realization that both cholinergic deficiency and MAO-B-induced oxidative stress are significant factors in the pathology of Alzheimer's disease gave rise to the strategy of designing dual inhibitors that could target both AChE and MAO simultaneously. huji.ac.il This approach aims to provide both symptomatic relief by boosting acetylcholine levels and a potential disease-modifying effect by mitigating oxidative stress and neuroinflammation. mdpi.comwikipedia.org One of the earliest milestones in this area was the development of ladostigil, which combined pharmacophores from the MAO inhibitor rasagiline (B1678815) and the AChE inhibitor rivastigmine. wikipedia.org

Significance of this compound as a Prototype Dual Inhibitor

This compound, also identified as Compound D28, has emerged as a significant prototype in the development of dual AChE and MAO inhibitors. medchemexpress.com Its importance lies in its potent and balanced inhibitory activity against both target enzymes, a desirable characteristic for an effective MTDL. medchemexpress.com Research has demonstrated that this compound is a potent inhibitor of human AChE, as well as both MAO-A and MAO-B. medchemexpress.com

Beyond its primary inhibitory functions, this compound also exhibits other beneficial properties relevant to the treatment of neurodegenerative diseases. It has shown antioxidant activity, which can help to counteract the oxidative stress central to the pathology of these disorders. medchemexpress.com Furthermore, it has been found to inhibit the aggregation of beta-amyloid 1-42 (Aβ42), a key event in the formation of amyloid plaques in Alzheimer's disease. medchemexpress.com The multi-faceted activity of this compound underscores its potential as a lead compound for the development of new and more effective therapies for neurodegenerative diseases. medchemexpress.com

Inhibitory Profile of this compound

| Target Enzyme/Process | IC₅₀ (μM) |

| Human Acetylcholinesterase (AChE) | 0.0248 |

| Monoamine Oxidase A (MAO-A) | 0.1108 |

| Monoamine Oxidase B (MAO-B) | 0.0409 |

| DPPH Free-Radical Scavenging | 0.210 |

| Beta-Amyloid (1-42) Aggregation | 0.1467 |

This table presents the in vitro inhibitory concentrations (IC₅₀) of this compound against its primary targets and related pathological processes. Data sourced from MedchemExpress. medchemexpress.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H26N2O3 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

N-[4-[(Z)-(6-methoxy-3-oxo-1H-inden-2-ylidene)methyl]phenyl]-2-[methyl(propyl)amino]acetamide |

InChI |

InChI=1S/C23H26N2O3/c1-4-11-25(2)15-22(26)24-19-7-5-16(6-8-19)12-18-13-17-14-20(28-3)9-10-21(17)23(18)27/h5-10,12,14H,4,11,13,15H2,1-3H3,(H,24,26)/b18-12- |

InChI Key |

XPECJOPWWLKBFA-PDGQHHTCSA-N |

Isomeric SMILES |

CCCN(C)CC(=O)NC1=CC=C(C=C1)/C=C\2/CC3=C(C2=O)C=CC(=C3)OC |

Canonical SMILES |

CCCN(C)CC(=O)NC1=CC=C(C=C1)C=C2CC3=C(C2=O)C=CC(=C3)OC |

Origin of Product |

United States |

Design Strategies for Ache/mao Dual Inhibitors

Principles of Multi-Target-Directed Ligand Design

The foundational principle of MTDL design is the integration of pharmacophoric elements from two or more distinct ligands into a single molecular entity. researchgate.netresearchgate.net This approach aims to create a compound that can modulate multiple targets involved in the complex pathophysiology of diseases like Alzheimer's. nih.govjocpr.com The rationale is that simultaneously addressing several biological targets within a pathological network can lead to more effective therapies than single-target drugs. researchgate.netrsc.org

Hybrid Compound Approaches

The creation of hybrid compounds is a primary strategy in MTDL design. researchgate.netresearchgate.net This involves covalently linking two or more pharmacophores, each responsible for interacting with a specific biological target. researchgate.net The goal is to produce a single molecule with a synergistic or additive therapeutic effect. mdpi.com For instance, the pharmacophore of a known AChE inhibitor might be combined with that of a MAO inhibitor to create a dual-action drug. nih.gov This molecular hybridization has been a key strategy in developing novel prototypes from existing, well-characterized molecules. researchgate.net A common approach involves fusing the pharmacophoric features of an established drug, such as the cholinesterase inhibitor donepezil (B133215), with another active moiety to create a multi-target-directed ligand. researchgate.netnih.gov

Fragment-Based Drug Design Considerations

Fragment-based drug design (FBDD) offers a more granular approach to developing MTDLs. nih.gov This method involves identifying small, low-molecular-weight fragments that bind to the target proteins. nih.gov These fragments, often with weak initial binding affinity, are then "grown" or linked together to create a more potent lead compound. nih.gov In the context of dual inhibitors, fragments known to be active against AChE and MAO can be identified and assembled into a novel structure. mdpi.com This method allows for the exploration of a wider chemical space and can lead to the discovery of novel scaffolds. nih.gov

Rational Design Incorporating Pharmacophore Features

Rational design leverages the known structural information of the target enzymes and their ligands to guide the creation of new inhibitors. tandfonline.com The discovery of the crystal structures of human MAO-A, MAO-B, AChE, and butyrylcholinesterase (BuChE) has been a significant breakthrough, providing a better understanding of the pharmacophoric elements required for inhibition. tandfonline.com This structure-guided approach allows for the precise design of molecules that can effectively fit into the active sites of both AChE and MAO. nih.gov For example, a 2H-chromen-2-one ring might be selected for its ability to fit into the MAO-B enzymatic cleft, while a protonatable basic moiety is chosen for its potential to bind effectively with AChE. nih.gov

Structural Frameworks and Scaffolds for AChE/MAO-IN-1 Development

Analysis of Key Structural Motifs

Several key structural motifs have been identified as crucial for the dual inhibitory activity of these compounds. These include:

Propargylamine Moiety: This group is a well-known pharmacophore for irreversible MAO inhibition. acs.org

Carbamate (B1207046) Moiety: This functional group is essential for AChE inhibition. acs.org

N-Benzylpiperidine and Indole-Propargylamine Moieties: These are often found in hybrids of donepezil and MAO inhibitors, designed to bind to the catalytic and peripheral anionic sites of AChE, respectively. csic.es

Chromone (B188151) and Coumarin (B35378) Scaffolds: These heterocyclic structures are recognized as effective frameworks for MAO-B inhibitors and have been incorporated into dual-target agents. tandfonline.comresearchgate.net For instance, a chromone core can be part of a molecule that also contains a pharmacophore for AChE inhibition. nih.gov

Pyrrole (B145914) Motif: Multi-functionalized pyrrole rings have been successfully used in the design of novel multitarget AChE/MAO-B inhibitors. mdpi.com

| Structural Motif | Primary Target | Reference |

|---|---|---|

| Propargylamine | MAO | acs.org |

| Carbamate | AChE | acs.org |

| N-Benzylpiperidine | AChE (Catalytic/Peripheral Site) | csic.es |

| Chromone/Coumarin | MAO-B | tandfonline.comresearchgate.net |

| Pyrrole | AChE/MAO-B | mdpi.com |

Impact of Linker Length and Flexibility

In hybrid compounds where two pharmacophores are connected, the linker plays a critical role in determining the molecule's efficacy. The length, flexibility, and chemical nature of the linker can significantly influence the binding affinity and selectivity of the inhibitor for its targets. mdpi.comnih.govacs.org

The linker's length must be optimized to allow each pharmacophore to reach its respective binding site on the target enzymes without steric hindrance. nih.gov Studies have shown that both elongation and shortening of the linker can drastically affect the compound's activity. nih.gov For example, in some series of dual inhibitors, an optimal linker length of three or six carbons was found for AChE inhibition, while a four-carbon linker was better for BuChE inhibition. nih.gov

The flexibility of the linker is also a key consideration. A flexible linker can allow the molecule to adopt various conformations, potentially leading to a better fit within the binding pockets of the enzymes. mdpi.comresearchgate.net However, excessive flexibility can also result in an entropic penalty upon binding. researchgate.net Therefore, a balance between rigidity and flexibility is often sought to optimize the inhibitory potency of the dual-target ligand. acs.orgacs.org

| Compound Series | Optimal Linker Length for AChE Inhibition | Optimal Linker Length for BuChE Inhibition | Reference |

|---|---|---|---|

| Tacrine-Trolox Hybrids | 3 or 6 carbons | 4 carbons | nih.gov |

| R1L15HR2, R1L25HR2, R1L35HR2 | A 25-mer flexible linker showed the strongest antiviral activity, highlighting the importance of optimizing linker length for dual-targeting synergy. | mdpi.com |

Computational Approaches in Dual Inhibitor Design

Computational methods are now indispensable tools in the rational design of MTDLs, enabling researchers to predict and analyze how a compound will interact with its target proteins before it is ever synthesized. nih.govnih.gov These in silico techniques, including molecular docking, pharmacophore modeling, and molecular dynamics simulations, accelerate the discovery of promising drug candidates. acs.orgnih.govfrontiersin.org

Molecular Docking for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. pensoft.netmdpi.com For dual AChE/MAO inhibitors, docking studies are performed to simulate how a candidate compound fits into the active sites of both AChE and MAO-B. nih.govtandfonline.com

In the case of AChE, docking analyses reveal how a ligand interacts with key residues in the enzyme's active site gorge. This includes potential interactions with the catalytic active site (CAS) and the peripheral anionic site (PAS). mdpi.comtandfonline.com For example, studies have shown that the N-benzylpiperidine moiety, a common pharmacophore in AChE inhibitors, is crucial for effective binding. nih.gov

Similarly, docking into the MAO-B active site helps to understand the interactions that drive inhibition. pensoft.net The success of a docking simulation is often measured by a scoring function, which estimates the binding affinity. For instance, a study on phthalimide (B116566) derivatives reported MAO-B docking scores ranging from -7.19 to -11.876 kcal/mol for the synthesized compounds. acs.org For a compound like this compound, docking would be used to confirm that it can effectively bind to the active sites of both AChE and MAO enzymes. medchemexpress.com

| Compound Series | Target Enzyme | Docking Score Range (kcal/mol) | Reference Compound Score (kcal/mol) |

|---|---|---|---|

| Phthalimide Derivatives | AChE | -6.551 to -9.885 | -13.443 (Donepezil) |

| Phthalimide Derivatives | MAO-B | -7.19 to -11.876 | N/A |

| Identified Lead Molecules | AChE | -8.066 to -10.565 | N/A |

| Identified Lead Molecules | MAO-B | -10.068 to -12.357 | N/A |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov For AChE inhibitors, a common pharmacophore model might include a hydrogen bond acceptor, a hydrogen bond donor, a positively charged group, and an aromatic ring. nih.gov

Once a pharmacophore model is developed and validated, it can be used for virtual screening of large chemical databases to identify new potential inhibitors. nih.govepa.gov This approach was used in a study of carbamate derivatives, where a four-feature pharmacophore model was generated. epa.gov The subsequent virtual screening identified 11 new drug-like molecules that showed potential for binding to both AChE and MAO-B. epa.gov This highlights how pharmacophore modeling can be a powerful tool in the discovery of novel dual-target inhibitors.

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the stability of a ligand-protein complex over time. researchgate.nettandfonline.com These simulations can confirm whether the binding mode predicted by molecular docking is stable. nih.gov

For dual AChE/MAO inhibitors, MD simulations are run for the compound in complex with both enzymes. acs.orgresearchgate.nettandfonline.com For example, a 100-nanosecond MD simulation was used to assess the stability of coumarin derivatives in the active sites of MAO-B and AChE. tandfonline.comnih.gov The results can reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the complex. researchgate.net In the development of a compound like this compound, MD simulations would be a critical step to ensure that it forms a stable and lasting interaction with both of its target enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.org In the context of dual AChE/MAO inhibitors, 2D and 3D-QSAR models are developed to predict the inhibitory activity of new compounds. epa.govresearchgate.net

For instance, a 3D-QSAR study on a series of carbamate derivatives yielded a statistically significant model with a high correlation coefficient (R² = 0.994) for the training set of molecules. epa.gov Such models can guide the design of new compounds with improved potency by highlighting the structural features that are most important for activity. frontiersin.orgepa.gov While most QSAR studies focus on specific classes of compounds, they provide valuable insights for rational drug design. researchgate.net

Machine Learning Applications in Compound Design and Prediction

More recently, machine learning (ML) algorithms have been applied to the design and prediction of dual-target inhibitors. frontiersin.orgresearchgate.net ML models can be trained on large datasets of known inhibitors to learn the complex relationships between chemical structures and biological activities. researchgate.net

Several ML algorithms, including Support Vector Machines (SVM), Gradient Boosting Decision Trees (GBDT), and Deep Neural Networks (DNN), have been used to develop classification and regression models for AChE and MAO-B inhibitors. researchgate.net In one study, a GBDT model paired with specific molecular fingerprints achieved high accuracy (89%) in classifying dual inhibitors. researchgate.net For predicting inhibitory activity (pIC50 values), SVM and GBDT models showed the best performance for both AChE and MAO-B. researchgate.net These advanced computational tools are increasingly being used to accelerate the discovery of novel multi-target-directed ligands for complex diseases. chemrxiv.orgacs.org

| Target | Algorithm | R² Value |

|---|---|---|

| AChE | GBDT | 0.75 |

| AChE | SVM | 0.75 |

| MAO-B | SVM | 0.77 |

| MAO-B | GBDT | 0.76 |

Synthetic Methodologies for Ache/mao in 1 and Analogues

General Synthetic Routes and Strategies

The general synthetic approach for creating indanone-based inhibitors like AChE/MAO-IN-1 relies on a convergent strategy where different molecular fragments are synthesized separately and then combined. A common and foundational method is the Claisen-Schmidt condensation, a type of base-catalyzed aldol (B89426) condensation, to form the central chalcone-like structure. sci-hub.sepreprints.org This reaction joins a substituted 1-indanone (B140024) with a substituted benzaldehyde. rsc.org

Formation of the Indanone-Chalcone Core: This is typically the initial phase, where the α,β-unsaturated ketone system is established. This core structure is a rigid analogue of chalcones. preprints.orgrsc.org

Introduction of a Linker: A reactive group, often a halo-acetyl moiety, is attached to the chalcone (B49325) hybrid. This linker serves as an attachment point for the final pharmacophore.

Terminal Group Attachment: The final step involves a nucleophilic substitution reaction where an amine-containing group is attached to the linker. This terminal group is crucial for interacting with the target enzymes. nih.gov

This modular approach allows for the synthesis of a diverse library of analogues by varying the starting indanone, the benzaldehyde, and the terminal amine, facilitating structure-activity relationship (SAR) studies. rsc.orgmdpi.com

Key Synthetic Steps and Reaction Conditions

The synthesis of this compound (D28) is a representative example of the general strategy outlined above. It proceeds through a three-step sequence as detailed in the work by Sağlık et al. medchemexpress.comacs.orgnih.gov

Step 1: Synthesis of Intermediate (E)-2-(4-(dimethylamino)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one This step involves a Claisen-Schmidt condensation. 5-Methoxy-2,3-dihydro-1H-inden-1-one is reacted with 4-(dimethylamino)benzaldehyde.

Reagents: Potassium hydroxide (B78521) (KOH) is used as the base catalyst.

Solvent: The reaction is typically carried out in ethanol (B145695) (EtOH).

Conditions: The mixture is stirred at room temperature, often for extended periods (e.g., 72 hours) to ensure completion. sci-hub.se

Step 2: Synthesis of Intermediate 2-bromo-N-(4-((E)-(5-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenyl)acetamide The chalcone intermediate from Step 1 is acylated using bromoacetyl bromide. This introduces the reactive handle for the final step.

Step 3: Synthesis of Final Compound this compound (D28) The bromo-acetylated intermediate is reacted with N,N-dimethylethylenediamine via a nucleophilic substitution reaction to yield the final product.

Reagents: The key reagents are the bromo-acetylated intermediate and N,N-dimethylethylenediamine.

Solvent: Acetone is commonly used as the solvent.

Conditions: The reaction is often performed at reflux temperature to drive it to completion.

The table below summarizes the key reaction steps for a generalized synthesis of this class of compounds.

| Step | Reaction Type | Key Reagents & Conditions |

| 1 | Claisen-Schmidt Condensation | Substituted 1-indanone, Substituted benzaldehyde, Base (e.g., KOH), Solvent (e.g., Ethanol), Room Temperature. sci-hub.se |

| 2 | Acylation | Chalcone intermediate, Bromoacetyl bromide. |

| 3 | Nucleophilic Substitution | Bromo-acetylated intermediate, Substituted amine (e.g., N,N-dimethylethylenediamine), Solvent (e.g., Acetone), Reflux. |

Purification and Characterization Techniques (e.g., Spectroscopic Methods)

Purification of the synthesized compounds at each step is critical to ensure the removal of unreacted starting materials and byproducts.

Purification: The primary methods used for purification are recrystallization from a suitable solvent (such as ethanol or methanol) and silica (B1680970) gel column chromatography. sci-hub.senih.gov The progress of the reaction and the purity of the compounds are monitored by Thin-Layer Chromatography (TLC). acs.orgarabjchem.org High-Performance Liquid Chromatography (HPLC) is also used to confirm the purity of the final compounds, often requiring >95% purity for biological testing. nih.gov

Characterization: The chemical structures of the intermediates and final products are unequivocally confirmed using a suite of spectroscopic techniques. arabjchem.orgiyte.edu.trdergipark.org.tr

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the precise structure, including the number and environment of protons and carbon atoms. dergipark.org.trmdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compounds. nih.goviyte.edu.tr

Infrared Spectroscopy (IR): IR spectroscopy helps in identifying the key functional groups present in the molecule, such as the carbonyl (C=O) group of the indanone and amide moieties. iyte.edu.trscirp.org

Yield Optimization and Scalability Considerations

While many research articles focus on the successful synthesis and biological evaluation, yield optimization and scalability are crucial for potential therapeutic development.

Yield Optimization: The yields for the synthesis of indanone derivatives can vary significantly. For instance, aldol condensation reactions can produce yields ranging from fair to excellent (e.g., 63-84%). nih.gov Optimization can be achieved by systematically varying reaction parameters such as temperature, reaction time, and the concentration of reactants and catalysts. acs.org Alternative energy sources like microwave irradiation or ultrasound assistance have been shown to reduce reaction times and sometimes improve yields for the synthesis of related chalcone and indanone structures. mdpi.comnih.gov For example, ultrasound-assisted synthesis has been reported to improve reaction yields and align with green chemistry principles. nih.gov

Scalability: Scaling up the synthesis from laboratory-scale (milligrams) to industrial-scale (kilograms) presents several challenges.

Process Control: Maintaining optimal reaction conditions (e.g., temperature, mixing) in large reactors is more complex.

Purification: Chromatographic purification, while effective in the lab, is often not economically viable for large-scale production. Developing robust crystallization procedures is essential for scalable purification.

Cost and Sustainability: The cost of starting materials, reagents, and solvents, along with waste disposal, becomes a significant factor. The development of more atom-economical and environmentally friendly ("green") synthetic routes is an important consideration for scalability. preprints.org Gram-scale synthesis has been demonstrated for some indanone derivatives, indicating the potential for larger-scale production. chinesechemsoc.org

In Vitro Pharmacological and Biochemical Evaluation of Ache/mao Dual Inhibitors

Enzyme Inhibition Assays

The inhibitory activity of AChE/MAO-IN-1 was rigorously assessed against a panel of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B). These assays are crucial for characterizing the compound's potential as a multi-target-directed ligand.

Acetylcholinesterase (AChE) Inhibition Kinetics

This compound demonstrates significant inhibitory activity against human acetylcholinesterase (hAChE). medchemexpress.com The compound's potency is highlighted by a low IC50 value, indicating that a small concentration is required to inhibit 50% of the enzyme's activity. medchemexpress.com Kinetic studies are essential to understand the nature of this inhibition, whether it is competitive, non-competitive, or a mixed-type of inhibition, which provides insights into how the inhibitor interacts with the enzyme, either at the active site or an allosteric site. frontiersin.orgheraldopenaccess.us

Butyrylcholinesterase (BChE) Inhibition Kinetics

While the primary focus is often on AChE, the activity against butyrylcholinesterase (BChE) is also an important parameter for dual cholinesterase inhibitors. mdpi.com BChE plays a compensatory role in acetylcholine (B1216132) hydrolysis, particularly in advanced stages of Alzheimer's disease. mdpi.com Although specific kinetic data for this compound against BChE is not detailed in the provided information, the evaluation of its BChE inhibitory activity is a standard component of characterizing such dual inhibitors. mdpi.comnih.gov

Monoamine Oxidase A (MAO-A) Inhibition Kinetics

This compound exhibits potent inhibition of human monoamine oxidase A (hMAO-A). medchemexpress.com The inhibition of MAO-A, an enzyme responsible for the degradation of key neurotransmitters like serotonin (B10506) and norepinephrine (B1679862), is a critical aspect of its dual-action profile. frontiersin.org Kinetic analysis, including the determination of the inhibition constant (Ki), helps to quantify the binding affinity of the inhibitor to the enzyme. researchgate.net

Monoamine Oxidase B (MAO-B) Inhibition Kinetics

The compound also potently inhibits human monoamine oxidase B (hMAO-B). medchemexpress.com MAO-B is primarily involved in the breakdown of dopamine, and its inhibition is a therapeutic strategy in Parkinson's disease. frontiersin.org The ability of this compound to inhibit both MAO-A and MAO-B underscores its broad-spectrum monoamine oxidase inhibitory action. medchemexpress.com

Determination of Inhibitory Potency (IC50, Ki Values)

The inhibitory potency of this compound has been quantified through the determination of IC50 and Ki values against its target enzymes. These values are critical for comparing its efficacy with other inhibitors and for understanding its therapeutic potential.

Table 1: Inhibitory Potency of this compound

| Enzyme | IC50 (μM) | Ki (μM) |

|---|---|---|

| Human Acetylcholinesterase (hAChE) | 0.0248 | Not Specified |

| Human Monoamine Oxidase A (hMAO-A) | 0.1108 | 0.1069 |

| Human Monoamine Oxidase B (hMAO-B) | 0.0409 | Not Specified |

Data sourced from MedchemExpress. medchemexpress.com

The low micromolar and even nanomolar concentrations required for inhibition highlight the compound's high potency. medchemexpress.com

Evaluation of Inhibition Mechanism (Reversible, Irreversible, Mixed-Type)

Understanding the mechanism of inhibition is fundamental to predicting the duration of action and potential for side effects. Inhibition can be reversible, where the inhibitor binds non-covalently to the enzyme and can dissociate, or irreversible, involving covalent bond formation and permanent inactivation of the enzyme. acs.orgmdpi.com Reversible inhibition can be further classified as competitive, non-competitive, uncompetitive, or mixed-type, depending on whether the inhibitor binds to the enzyme's active site, an allosteric site, or both. mdpi.comkoreascience.kr While the specific kinetic mechanism for this compound is not explicitly stated in the provided results, such evaluations are a standard and crucial part of the in vitro pharmacological assessment of enzyme inhibitors. mdpi.comacs.orgscience.gov

Selectivity Profiling Against Related Enzymes

The effectiveness of a therapeutic compound is often linked to its ability to selectively interact with its intended targets while avoiding off-target effects. The selectivity of this compound has been evaluated against related enzymes, namely butyrylcholinesterase (BChE) and the isoforms of monoamine oxidase (MAO).

AChE vs. BChE Selectivity

This compound, also identified as compound D28, demonstrates potent inhibition of human acetylcholinesterase (AChE) with a half-maximal inhibitory concentration (IC50) of 0.0248 μM. medchemexpress.com While specific IC50 values for its activity against butyrylcholinesterase (BChE) are not detailed in the provided information, the focus on its high potency for AChE is a key characteristic. The selective inhibition of AChE over BChE is considered a crucial aspect in the early stages of Alzheimer's disease treatment. frontiersin.org Distinctions in the active site gorges of AChE and BChE, particularly the number of aromatic residues, are responsible for the differential binding and specificity of inhibitors. nih.gov

MAO-A vs. MAO-B Selectivity

This compound exhibits a dual inhibitory effect on both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). medchemexpress.com The compound shows potent inhibition of human MAO-B with an IC50 value of 0.0409 μM and slightly less potent inhibition of human MAO-A with an IC50 of 0.1108 μM. medchemexpress.com This indicates that this compound is a non-selective MAO inhibitor, with a preference for MAO-B over MAO-A. The two MAO isoforms are differentiated by their substrate and inhibitor specificities, with MAO-A preferentially breaking down serotonin and norepinephrine, and MAO-B acting on phenethylamine (B48288) and other trace amines; both isoforms deaminate dopamine. wikipedia.orgnih.gov

Orthogonal Target Selectivity

Orthogonal target selectivity assesses whether a compound interacts with targets other than its intended ones, which helps in identifying potential off-target effects. mdpi.comaacrjournals.org For this compound, studies have shown it has low cytotoxicity against NIH/3T3 cells, with an IC50 value of 6.5162 μM, suggesting a degree of selectivity for its primary targets over cellular components that would lead to toxicity. medchemexpress.com Comprehensive selectivity profiling against a broad panel of unrelated enzymes and receptors would be necessary to fully establish its orthogonal selectivity profile. mdpi.com

Assessment of Neuroprotective Mechanisms

Beyond enzyme inhibition, the neuroprotective capabilities of a compound are vital for its potential in treating neurodegenerative diseases. This compound has been evaluated for its antioxidant activity and its ability to interfere with the pathological aggregation of amyloid-beta peptides.

Antioxidant Activity Evaluation (e.g., Reactive Oxygen Species scavenging)

This compound has demonstrated notable antioxidant properties. In the DPPH free-radical scavenging assay, it showed an IC50 of 0.210 ± 0.010 μM. medchemexpress.com Antioxidants provide neuroprotection by scavenging free radicals that are produced during neurodegeneration. scholaris.ca The accumulation of reactive oxygen species (ROS) can lead to oxidative stress, a condition implicated in neuronal cell loss in various neurodegenerative disorders. mdpi.com The antioxidant defense system within the body works to neutralize these reactive species, and compounds with antioxidant activity can support this system. scholaris.camdpi.com

Inhibition of Amyloid-Beta (Aβ) Aggregation

A key pathological hallmark of Alzheimer's disease is the formation of amyloid plaques resulting from the aggregation of amyloid-beta (Aβ) peptides. tandfonline.com this compound has been shown to inhibit the aggregation of Aβ1–42 with an IC50 value of 0.1467 ± 0.0053 μM. medchemexpress.com The ability to interfere with this process is a significant neuroprotective mechanism. The peripheral anionic site of AChE is known to play a role in promoting Aβ aggregation, and therefore, inhibitors that can block this site may have the dual benefit of improving cholinergic function and reducing amyloid pathology. frontiersin.org

Data Tables

Table 1: Enzyme Inhibition Profile of this compound Use the slider to view the full table.

| Enzyme Target | IC50 (μM) | Source |

| Human Acetylcholinesterase (hAChE) | 0.0248 | medchemexpress.com |

| Human Monoamine Oxidase-B (hMAO-B) | 0.0409 | medchemexpress.com |

| Human Monoamine Oxidase-A (hMAO-A) | 0.1108 | medchemexpress.com |

Table 2: Neuroprotective Activity of this compound Use the slider to view the full table.

| Activity | IC50 (μM) | Source |

| DPPH Radical Scavenging | 0.210 ± 0.010 | medchemexpress.com |

| Aβ(1-42) Aggregation Inhibition | 0.1467 ± 0.0053 | medchemexpress.com |

Anti-Inflammatory Effects in Cellular Models

The inhibition of monoamine oxidase (MAO) is associated with significant anti-inflammatory effects, a crucial aspect of developing multi-target agents for neurodegenerative diseases. nih.gov The enzymatic activity of MAO contributes to oxidative stress through the production of hydrogen peroxide, aldehydes, and other reactive species, which can trigger inflammatory cascades. nih.govresearchgate.net Consequently, inhibitors of MAO are expected to exert anti-inflammatory actions by mitigating the production of these damaging byproducts. nih.gov

In various cellular models, MAO inhibitors have demonstrated the ability to reduce the expression of pro-inflammatory cytokines and chemokines. nih.gov For instance, in microglial cell models, the brain's resident immune cells, MAO inhibition has been shown to revert the inflammatory phenotype. This is achieved by reducing the generation of reactive oxygen species (ROS) and downregulating inflammatory signaling pathways like NF-κB, which in turn decreases the production of pro-inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govmdpi.com

Studies on dual-target inhibitors provide further evidence for these effects. The compound MT-031, a dual inhibitor of MAO-A and cholinesterases, was found to reduce ROS accumulation in activated mouse splenocytes and microglial cells. researchgate.netnih.gov It also decreased the levels of pro-inflammatory cytokines IL-1β, IL-6, and IL-17 while increasing the anti-inflammatory cytokine IL-10. researchgate.netnih.gov This modulation of the cytokine profile highlights the potential of dual inhibitors like this compound to combat the neuroinflammatory processes implicated in neurodegeneration.

Metal Chelating Properties

A key strategy in the design of multifunctional ligands for neurodegenerative diseases is the incorporation of metal-chelating moieties. The dysregulation of biometals such as copper (Cu), zinc (Zn), and iron (Fe) is linked to protein aggregation and oxidative stress. univpm.itfrontiersin.org Therefore, compounds that can chelate these excess metal ions are of significant therapeutic interest. nih.gov

Many dual AChE/MAO inhibitors are designed as hybrids that include a chemical structure capable of binding to these metal ions. frontiersin.org For example, derivatives of 8-hydroxyquinoline (B1678124) and ferulic acid have been successfully integrated into inhibitor scaffolds to confer metal-chelating properties. frontiersin.org This design approach allows the molecule to sequester excess metal ions, thereby preventing them from participating in redox reactions that generate free radicals and from promoting the aggregation of proteins like amyloid-beta (Aβ). frontiersin.org

Another innovative approach involves "site-activated chelators." These compounds are designed as pro-chelators that have little affinity for metals initially but are metabolically activated by AChE in the brain to release a potent metal chelator. univpm.itnih.gov This ensures a targeted release of the chelating agent at the desired site of action. univpm.itnih.gov While specific data on the metal-chelating properties of this compound are not detailed, the inclusion of such functionality is a common and rational design element for this class of multi-target compounds. tandfonline.comnih.gov

Cellular Neuroprotection Assays

Cell Viability and Apoptosis Assays in Neuronal Cell Lines (e.g., SH-SY5Y)

Assessing the neuroprotective potential of a compound involves evaluating its ability to protect neuronal cells from toxic insults and prevent cell death. Human neuroblastoma SH-SY5Y cells are a widely used in vitro model for these studies because they can be differentiated into neuron-like cells and are susceptible to neurotoxins relevant to neurodegenerative diseases. researchgate.netmdpi.com

Standard assays to measure cell viability include the MTT assay, which assesses mitochondrial function, and the LDH assay, which measures membrane integrity by quantifying lactate (B86563) dehydrogenase release upon cell damage. jsurgmed.com Apoptosis, or programmed cell death, is often quantified by measuring the activity of key executioner enzymes like caspase-3. jsurgmed.com

The compound this compound, also identified as Compound D28, has been evaluated for its cytotoxicity. In NIH/3T3 cells, it demonstrated low cytotoxicity, indicating a favorable preliminary safety profile. medchemexpress.com While this assay was not conducted in a neuronal cell line, it provides an initial assessment of the compound's effect on cell viability.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay | Result (IC₅₀) |

|---|

Furthermore, related dual-inhibitor compounds have shown promising anti-apoptotic effects. For instance, the dual inhibitor MT-031 was found to upregulate the expression of Bcl-2, an anti-apoptotic protein, in a mouse model, suggesting a mechanism for promoting neuronal survival. researchgate.netnih.gov

Protection Against Oxidative Stress-Induced Damage

Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders. researchgate.net The ability of a compound to counteract oxidative damage is a critical measure of its neuroprotective efficacy. This is often assessed by exposing neuronal cells like SH-SY5Y to an oxidative stressor, such as hydrogen peroxide (H₂O₂), and then measuring the compound's ability to preserve cell health. researchgate.netnih.govresearchgate.net

This compound (Compound D28) has demonstrated direct antioxidant activity, as shown by its capacity to scavenge free radicals in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. medchemexpress.com This radical-scavenging ability is a primary mechanism of protection against oxidative stress.

Table 2: Antioxidant Activity of this compound

| Assay | Result (IC₅₀) |

|---|

The protective effects of such inhibitors also stem from their mechanism of action. By inhibiting MAO, these compounds reduce the endogenous production of H₂O₂, a key reactive oxygen species. researchgate.net The protective effects are further evaluated by measuring biomarkers of oxidative stress, including the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), and levels of lipid peroxidation products like malondialdehyde (MDA). researchgate.netmdpi.com Studies on similar dual inhibitors have confirmed their ability to enhance the activity of these protective enzymes and reduce oxidative damage markers in cellular models. researchgate.net

Modulation of Intracellular Signaling Pathways

The neuroprotective and anti-inflammatory effects of AChE/MAO dual inhibitors are mediated through the modulation of various intracellular signaling pathways that govern cell survival, inflammation, and response to stress. nih.gov Activation or inhibition of these pathways can profoundly influence neuronal fate.

Key signaling pathways implicated include:

Neurotrophic Factor Signaling: Compounds can promote neuronal survival and plasticity by upregulating the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), glial cell line-derived neurotrophic factor (GDNF), and nerve growth factor (NGF). For example, the dual inhibitor MT-031 was shown to increase the mRNA levels of these crucial factors. nih.gov

PI3K/Akt Pathway: This is a major pro-survival pathway that is often activated by growth factors. nih.gov Its activation can suppress apoptosis and promote cell growth and proliferation. Some neuroprotective agents exert their effects by stimulating this pathway. nih.gov

MAPK Pathways: The mitogen-activated protein kinase (MAPK) family, including ERK, p38, and JNK, regulates a wide range of cellular processes from proliferation to apoptosis and inflammation. mdpi.comnews-medical.net The modulation of these pathways is critical for controlling inflammatory responses and cell survival. For instance, inhibition of the pro-inflammatory p38 MAPK pathway is a target for reducing neuroinflammation. mdpi.com

NF-κB Pathway: This transcription factor is a central regulator of inflammation. mdpi.com Inhibition of MAO has been shown to suppress NF-κB activation, leading to a decrease in the expression of pro-inflammatory genes. nih.govmdpi.com

GSK-3β Pathway: Inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β) is another neuroprotective strategy, as this enzyme is involved in apoptosis and inflammation. univpm.it

By influencing these interconnected pathways, dual inhibitors like this compound can exert a multi-pronged neuroprotective effect, addressing the complex pathology of neurodegenerative diseases.

Preclinical in Vivo Efficacy Studies of Ache/mao in 1 in Animal Models

Animal Models of Neurodegenerative Diseases

The in vivo efficacy of compounds like AChE/MAO-IN-1 is assessed using various animal models that replicate key pathological features of human neurodegenerative diseases. scienceopen.com These models are broadly categorized into chemically-induced and genetically modified models. acs.org

Chemically-Induced Models

Chemically-induced models are established by administering neurotoxins that cause specific neuronal damage, mimicking aspects of neurodegeneration. For instance, scopolamine (B1681570), a muscarinic receptor antagonist, is used to induce transient cognitive deficits, providing a model for evaluating the procognitive effects of potential Alzheimer's disease therapies. frontiersin.org Another example is the use of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which selectively damages dopaminergic neurons in the substantia nigra, creating a widely used model for Parkinson's disease. nih.gov Similarly, heavy metals like aluminum chloride have been used to induce pathologies resembling Alzheimer's, including the deposition of amyloid-beta (Aβ) and an increase in the expression of both AChE and MAO. nih.gov

Genetically Modified Models

Genetically modified models, particularly transgenic mice, are engineered to express mutated human genes associated with familial forms of neurodegenerative diseases. acs.org For Alzheimer's disease research, models like the APP/PS1 mouse, which overexpresses mutated forms of the human amyloid precursor protein (APP) and presenilin-1 (PS1), are common. cambridge.org These mice develop age-dependent Aβ plaques, a key hallmark of Alzheimer's, and associated cognitive deficits. cambridge.org Another model, the 5XFAD mouse, carries five familial Alzheimer's disease mutations and exhibits an aggressive and rapid development of amyloid pathology. acs.org Such models are invaluable for studying the long-term effects of therapeutic agents on disease progression. scienceopen.com

Evaluation of Cognitive and Behavioral Outcomes

A critical component of preclinical studies is the assessment of cognitive and behavioral functions to determine the therapeutic potential of a compound. researchgate.net

Memory and Learning Assessments

A variety of behavioral tests are employed to evaluate different aspects of memory and learning in animal models. researchgate.net The Morris water maze is a classic test for spatial learning and memory, where an animal must learn the location of a hidden platform in a pool of water. The Y-maze and radial arm maze are used to assess spatial working memory based on the animal's natural tendency to explore novel environments. elifesciences.org The novel object recognition test is another common method that relies on the innate preference of rodents for novelty to evaluate recognition memory. frontiersin.org These assessments are crucial for determining if a compound can ameliorate the cognitive deficits characteristic of diseases like Alzheimer's. nih.gov

Motor Function Evaluations

In the context of Parkinson's disease models, evaluating motor function is paramount. Tests such as the rotarod test are used to assess balance and motor coordination. Other evaluations may involve measuring spontaneous locomotor activity or assessing for specific motor deficits like bradykinesia (slowness of movement). These tests help to determine if a compound can improve the motor impairments that are a core feature of Parkinson's disease.

Biochemical Markers in Brain Tissue

Following behavioral assessments, post-mortem analysis of brain tissue is conducted to investigate the biochemical effects of the compound. In studies of AChE/MAO inhibitors, key markers include the activity levels of AChE and MAO enzymes in specific brain regions like the hippocampus and cortex. mdpi.com Researchers also measure the levels of neurotransmitters such as acetylcholine (B1216132), dopamine, serotonin (B10506), and norepinephrine (B1679862) to determine if the compound successfully modulates these systems. mdpi.comspandidos-publications.com Furthermore, in Alzheimer's disease models, the impact of the compound on the levels of Aβ plaques and hyperphosphorylated tau protein, the two primary pathological hallmarks of the disease, is a critical endpoint. scienceopen.commdpi.com Changes in markers of oxidative stress and neuroinflammation are also often evaluated, as these are considered secondary pathological mechanisms in many neurodegenerative disorders. nih.govresearchgate.net

Interactive Data Table: Summary of Preclinical Evaluation Methods

| Evaluation Category | Specific Method | Purpose | Relevant Disease Model |

| Animal Models | Chemically-Induced (Scopolamine) | Induce transient cognitive deficits | Alzheimer's Disease |

| Chemically-Induced (MPTP) | Damage dopaminergic neurons | Parkinson's Disease | |

| Genetically Modified (APP/PS1) | Model amyloid plaque pathology | Alzheimer's Disease | |

| Cognitive & Behavioral | Morris Water Maze | Assess spatial learning and memory | Alzheimer's Disease |

| Y-Maze | Assess spatial working memory | Alzheimer's Disease | |

| Novel Object Recognition | Evaluate recognition memory | Alzheimer's Disease | |

| Rotarod Test | Measure balance and motor coordination | Parkinson's Disease | |

| Biochemical Markers | AChE/MAO Activity Assays | Measure target enzyme inhibition | Alzheimer's & Parkinson's |

| Neurotransmitter Level Analysis | Quantify changes in key neurotransmitters | Alzheimer's & Parkinson's | |

| Aβ Plaque & Tau Protein Analysis | Assess impact on core pathologies | Alzheimer's Disease |

Neurotransmitter Levels (e.g., Acetylcholine, Dopamine, Serotonin, Norepinephrine)

The inhibition of AChE is a well-established strategy to increase acetylcholine (ACh) levels in the synaptic cleft, which is beneficial for cognitive function. nih.govacs.org By blocking the enzymatic degradation of ACh, AChE inhibitors effectively enhance cholinergic neurotransmission. nih.govmdpi.com Similarly, the inhibition of monoamine oxidase (MAO) is known to increase the levels of key monoamine neurotransmitters. The combined deficiency of both MAO-A and MAO-B leads to significant elevations in serotonin, norepinephrine, and dopamine. pnas.org In animal models, the use of MAO inhibitors has been shown to increase endogenous levels of these neurotransmitters. nih.gov This modulation of multiple neurotransmitter systems is a key aspect of the therapeutic rationale for dual-target inhibitors like this compound.

| Enzyme Inhibited | Neurotransmitter(s) Affected | Effect on Neurotransmitter Level | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Acetylcholine (ACh) | Increase | nih.govacs.org |

| Monoamine Oxidase (MAO) | Serotonin, Norepinephrine, Dopamine | Increase | pnas.org |

Enzyme Activity Modulation in Brain Regions

In vivo studies have demonstrated that inhibitors can modulate AChE activity in various brain regions. For instance, some compounds have been shown to inhibit AChE activity in the cerebral cortex, cerebellum, corpora striata, brain-stem, hippocampus, and hypothalamus of rats. researchgate.net The degree of inhibition can vary depending on the specific compound and the brain region being examined. mdpi.com For example, in a mouse model of cognitive dysfunction, scopolamine administration led to a dose-dependent increase in AChE activity in the cerebral cortex, while in the hippocampus, the activity increased but not in a dose-dependent manner. mdpi.com The ability of a compound to effectively penetrate the brain and inhibit AChE is a critical factor in its potential therapeutic efficacy. neurology.org Furthermore, the modulation of enzyme activity is not limited to inhibition; in some instances, compounds have been observed to elevate enzyme activity. researchgate.net The development of dual inhibitors also considers the activity against butyrylcholinesterase (BChE), another enzyme that hydrolyzes acetylcholine. acs.org

| Brain Region | Observed Effect on AChE Activity | Reference |

|---|---|---|

| Cerebral Cortex | Inhibition/Dose-dependent increase with scopolamine | researchgate.netmdpi.com |

| Cerebellum | Inhibition | researchgate.net |

| Corpora Striata | Inhibition | researchgate.net |

| Brain-stem | Inhibition | researchgate.net |

| Hippocampus | Inhibition/Non-dose-dependent increase with scopolamine | researchgate.netmdpi.com |

| Hypothalamus | Inhibition | researchgate.net |

Oxidative Stress Markers

Oxidative stress is a significant factor in the pathology of neurodegenerative diseases and is characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. researchgate.netnih.gov This can lead to damage to lipids, proteins, and DNA. nih.govmdpi.com In animal models of neurotoxicity, an increase in markers of lipid peroxidation, such as malondialdehyde (MDA), and a decrease in antioxidants like glutathione (B108866) (GSH) are often observed. brieflands.comscholaris.ca Conversely, treatment with compounds that have antioxidant properties can mitigate these effects, leading to a reduction in MDA levels and an increase in GSH levels. brieflands.com For example, in rats with induced neurotoxicity, administration of a hydrophobic fraction of Thymus algeriensis was shown to reverse the increase in MDA levels and the reduction in antioxidant enzyme activities. scholaris.ca The link between oxidative stress and AChE activity is also an area of investigation, with some studies suggesting that oxidative stress can enhance AChE activity. researchgate.net

| Marker | Change in Neurotoxic Models | Effect of Antioxidant Treatment | Reference |

|---|---|---|---|

| Malondialdehyde (MDA) | Increase | Decrease | brieflands.comscholaris.ca |

| Glutathione (GSH) | Decrease | Increase | brieflands.com |

| Superoxide (B77818) Dismutase (SOD) | Decrease | Increase | scholaris.ca |

| Catalase (CAT) | Decrease | Increase | scholaris.ca |

Neuroinflammation Markers

Neuroinflammation is a key process in many neurodegenerative disorders, involving the activation of glial cells like microglia and astrocytes, and the release of inflammatory molecules. nih.govnih.gov Cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) are important mediators of the neuroinflammatory response. nih.gov In animal models, increased levels of these pro-inflammatory cytokines are often observed following a neurological insult. researchgate.net For example, IL-1β has been shown to induce a pro-inflammatory reaction in astrocytes. nih.gov The activation of microglia is another hallmark of neuroinflammation. jneuropsychiatry.org Some therapeutic interventions aim to modulate these neuroinflammatory processes. For instance, the inhibition of microglial activation has been shown to prevent or delay the development of neuropathic pain in animal models. jneuropsychiatry.org

Amyloid Pathology and Tau Phosphorylation Assessment

The accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs), are the primary pathological hallmarks of Alzheimer's disease. researchgate.netoup.com The amyloid cascade hypothesis posits that the accumulation of Aβ is a central event that triggers the subsequent hyperphosphorylation of tau. oup.com In animal models of Alzheimer's disease, the overexpression of amyloid precursor protein (APP) leads to the deposition of Aβ. scienceopen.com Studies have shown that neuroinflammation can have opposing effects on amyloid and tau pathology. For instance, in one mouse model, overexpression of IL-1β led to a reduction in amyloid load but an increase in tau phosphorylation. jneurosci.org This suggests a complex interaction between these pathological processes. The assessment of these pathologies in preclinical studies is crucial for evaluating the disease-modifying potential of new therapeutic agents.

Neurohistopathological Analysis

Neuronal Survival and Integrity

The ultimate consequence of the pathological cascades in neurodegenerative diseases is neuronal loss and damage, which underlies the cognitive and functional decline observed in patients. frontiersin.org In animal models, various insults can lead to neuronal degeneration. For example, chronic silencing of excitatory neurons in the entorhinal cortex has been shown to cause their degeneration. elifesciences.org Acetylcholinesterase itself, beyond its catalytic role, has been implicated in non-classical functions such as promoting neurite outgrowth, which is essential for neuronal integrity. plos.org Studies have shown that overexpression of AChE can lead to a significant increase in the length of neurites. plos.org Therefore, assessing neuronal survival and structural integrity through neurohistopathological analysis is a critical endpoint in preclinical studies to determine the neuroprotective effects of a compound.

Synaptic Density Assessment

No in vivo studies assessing the effect of "this compound" on synaptic density in animal models were found.

Reduction of Pathological Hallmarks

No in vivo studies detailing the impact of "this compound" on the reduction of pathological hallmarks, such as amyloid-beta plaques or neurofibrillary tangles, in animal models were found.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Ache/mao Dual Inhibitors

Identification of Key Pharmacophoric Elements for Dual Inhibition

The chemical architecture of AChE/MAO-IN-1 is a strategic hybridization of two critical pharmacophoric scaffolds. researchgate.net Its structure is based on a coumarin (B35378) (2H-chromen-2-one) nucleus linked to a fluorinated benzylamine (B48309) moiety. acs.org The coumarin scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its interactions with the active site of cholinesterases. mdpi.comuniba.it For dual AChE/MAO-B inhibition, the core structure generally involves an aromatic or heteroaromatic moiety (the coumarin ring in this case) connected by a linker to an amine group that interacts with MAO. researchgate.net

In this compound, the key pharmacophoric elements are:

The Coumarin Ring: This planar aromatic system is crucial for binding to the acetylcholinesterase active site gorge. acs.org

The Benzylamine Moiety: This portion of the molecule is designed to interact with the active site of monoamine oxidase B. The substitution pattern on the benzyl (B1604629) ring and the nature of the amine are critical for MAO-B affinity and selectivity. researchgate.net

The Linker: An ether linkage connects the coumarin core to the benzylamine unit, providing the optimal distance and orientation for the two pharmacophores to simultaneously or effectively bind to their respective enzyme targets.

The Fluorinated Motif: A difluoromethyl (−CF2H) group is attached to the amine's alkyl chain, a specific modification intended to fine-tune the compound's physicochemical properties and enzyme affinity. acs.org

Impact of Substituent Modifications on Enzyme Affinity and Selectivity

The development of this compound (identified as compound 15 in its primary study) involved the synthesis and evaluation of a series of analogs where the fluorinated motif on the terminal amine was systematically varied. acs.org This approach allowed for a detailed investigation into how different electron-withdrawing fluorine substituents impact inhibitory potency and selectivity against human AChE (hAChE) and human MAO-B (hMAO-B).

The substitution of different fluorine-containing groups on the N-alkyl chain of the benzylamine moiety markedly influenced the compound's activity profile. acs.orgmdpi.com The study explored motifs including trifluoromethyl (-CF3), difluoromethoxy (-OCHF2), trifluoromethoxy (-OCF3), and difluoromethyl (-CF2H). While several analogs showed potent MAO-B inhibition, the balance of activity against AChE varied significantly. acs.org

This compound, which incorporates a difluoromethyl (-CF2H) group, emerged from this series as a potent and well-balanced dual inhibitor. acs.org It demonstrated nanomolar inhibition of hMAO-B and sub-micromolar inhibition of hAChE, highlighting the critical role of this specific substituent in achieving the desired dual-target profile. acs.orgmedchemexpress.com The presence of electron-donating or electron-withdrawing groups and their position can significantly alter enzyme inhibition. mdpi.comresearchgate.net In this case, the -CF2H motif provided a superior balance of potency compared to other fluorinated analogs in the series. acs.org

| Compound | Substituent (R) | hAChE IC₅₀ (µM) | hMAO-B IC₅₀ (µM) |

|---|---|---|---|

| Analog 1 | -CF₃ | 1.1 | 0.0053 |

| Analog 2 | -OCHF₂ | 1.2 | 0.0075 |

| Analog 3 | -OCF₃ | >10 | 0.015 |

| This compound (15) | -CF₂H | 0.55 | 0.0082 |

Elucidation of Binding Modes through Co-crystallography or Advanced Computational Methods

While co-crystallography data for this compound is not available, its binding mode with both hAChE and hMAO-B has been elucidated through advanced computational methods, specifically molecular docking simulations. acs.org These studies provide atomic-level insights into the interactions that govern the compound's inhibitory activity.

Binding with Acetylcholinesterase (hAChE): The AChE enzyme features a deep and narrow active site gorge containing a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) near the entrance. nih.gov Docking studies revealed that this compound binds in a "dual-site" manner, spanning both the CAS and PAS. acs.orgacs.org The coumarin core is positioned at the PAS, where it establishes π-π stacking interactions with key aromatic residues such as Tyr341. The benzylamine portion extends down the gorge towards the CAS, with the protonated amine forming a cation-π interaction with the crucial Trp86 residue in the choline-binding site. acs.org This dual-site interaction is a characteristic of many potent AChE inhibitors. mdpi.com

Binding with Monoamine Oxidase B (hMAO-B): The active site of MAO-B consists of a hydrophobic substrate cavity and an entrance cavity. researchgate.net The docking model for this compound shows the benzylamine moiety penetrating deep into the substrate cavity. Here, the benzyl ring is sandwiched between the flavin adenine (B156593) dinucleotide (FAD) cofactor and the Tyr326 residue, forming favorable π-π interactions. acs.orgdergipark.org.tr The difluoromethyl group is oriented towards a hydrophobic pocket, contributing to the binding affinity. The coumarin scaffold remains near the entrance cavity, interacting with residues like Tyr398 and Tyr435, which are vital for catalytic activity and selectivity. acs.orgdergipark.org.tr

Correlation of Structural Features with Neuroprotective and Multi-targeted Activities

Beyond direct enzyme inhibition, the therapeutic potential of a compound like this compound depends on its broader pharmacological profile, including neuroprotective effects and drug-like properties. samipubco.com The specific structural features of this compound directly contribute to its promising multi-targeted and neuroprotective activities. acs.org

The dual inhibition of AChE and MAO-B is itself a neuroprotective strategy. oaepublish.com MAO-B inhibition reduces the production of reactive oxygen species (ROS) and toxic aldehydes that result from monoamine metabolism, while AChE inhibition enhances cholinergic neurotransmission. oaepublish.combocsci.com

In vitro cell-based assays have demonstrated the tangible neuroprotective effects of this compound. medchemexpress.com In human neuroblastoma (SH-SY5Y) cell cultures, the compound was shown to reduce the neuronal damage caused by hydrogen peroxide (H₂O₂) and the amyloid-beta peptide (Aβ₁₋₄₂). medchemexpress.com It also completely prevented neurotoxicity induced by N-methyl-d-aspartate (NMDA). medchemexpress.com These activities are crucial for a potential disease-modifying agent.

Furthermore, early ADME (absorption, distribution, metabolism, and excretion) studies confirmed its drug-like potential. The incorporation of the difluoromethyl (-CF2H) motif, a key structural feature, led to a compound with good water solubility and metabolic stability. acs.org Critically, this compound was shown to be capable of permeating the blood-brain barrier in a PAMPA-BBB assay, a prerequisite for any centrally acting neurotherapeutic agent. acs.org The compound was also found to be non-toxic to neuronal and liver cells and did not significantly inhibit key cytochrome P450 enzymes, suggesting a favorable safety profile. acs.orgmedchemexpress.com

Challenges and Future Perspectives in Ache/mao Dual Inhibitor Research

Optimization of Dual Potency and Selectivity

A primary challenge in the development of dual inhibitors like AChE/MAO-IN-1 lies in achieving balanced and potent activity against both AChE and MAO enzymes. This compound has demonstrated potent inhibitory activity against human AChE (hAChE), as well as both isoforms of monoamine oxidase, MAO-A and MAO-B. acs.orgmedchemexpress.com

The inhibitory concentrations (IC50) for this compound are noteworthy, indicating its potential as a strong inhibitor. Specifically, its IC50 value for hAChE is 0.0248 µM. acs.orgmedchemexpress.com For the MAO enzymes, it exhibits an IC50 of 0.1108 µM for MAO-A and a more potent 0.0409 µM for MAO-B. acs.orgmedchemexpress.com This dual potency is a significant finding, as both enzyme systems are crucial targets in Alzheimer's therapy.

The optimization of compounds within the same chemical series as this compound has been a focus of research. For instance, studies on similar scaffolds have shown that slight molecular modifications, such as the substitution of a morpholine (B109124) moiety with a propargyl group, can dramatically alter the inhibitory profile, sometimes leading to a decrease in AChE activity while only slightly enhancing MAO-B inhibition. nih.gov This highlights the delicate balance required in the chemical structure to maintain potent dual activity. The development of compounds that are not only potent but also selective for MAO-B over MAO-A is often a goal, as MAO-B levels are more specifically elevated in the brains of Alzheimer's patients. researchgate.net

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) |

|---|---|

| Human Acetylcholinesterase (hAChE) | 0.0248 |

| Human Monoamine Oxidase B (hMAO-B) | 0.0409 |

| Human Monoamine Oxidase A (hMAO-A) | 0.1108 |

Strategies for Enhancing Blood-Brain Barrier Permeability

For any centrally acting drug to be effective, it must be able to cross the blood-brain barrier (BBB). The design of dual inhibitors like this compound must therefore incorporate structural features that facilitate this passage. While specific experimental data on the BBB permeability of this compound is not yet widely published, general strategies are employed for this class of compounds.

In silico tools are often used in the early stages of drug development to predict BBB permeability. nih.govnih.gov These computational models assess physicochemical properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. For similar compounds, in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to verify these predictions. csic.escsic.esresearchgate.net The research that identified this compound utilized in silico approaches, suggesting that its design likely took these parameters into account. nih.govacs.org Future research on this compound will need to include experimental validation of its ability to penetrate the central nervous system.

Exploration of Novel Target Combinations Beyond AChE/MAO

The multifactorial nature of Alzheimer's disease has spurred interest in developing drugs that can interact with more than two targets. This compound itself has been shown to possess activity beyond its primary targets. It has been found to inhibit the aggregation of beta-amyloid (Aβ42) with an IC50 of 0.1467 µM and also exhibits antioxidant properties. medchemexpress.comresearchgate.net

The inhibition of Aβ aggregation is a significant additional benefit, as the formation of amyloid plaques is a key pathological hallmark of Alzheimer's disease. acs.org The antioxidant activity is also relevant, as oxidative stress is another component of the disease's complex pathology.

Future research could explore the potential of the this compound scaffold to interact with other relevant targets in Alzheimer's disease, such as the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) or N-methyl-D-aspartate (NMDA) receptors. nih.gov The development of such multi-target-directed ligands could offer a more holistic therapeutic approach. nih.gov

Development of Predictive Models for Efficacy and Polypharmacology

The development of this compound was guided by in silico approaches, which are a cornerstone of modern drug discovery. nih.govacs.org These predictive models, including molecular docking studies, help to understand how the compound interacts with the active sites of its target enzymes. For this compound, it has been suggested that it can very effectively bind to the active site of the MAO-A enzyme. medchemexpress.com

Molecular docking simulations for similar dual inhibitors have elucidated key interactions with amino acid residues in the active sites of both AChE and MAO-B. ufl.eduresearchgate.net These models are crucial for understanding structure-activity relationships and for the rational design of more potent and selective inhibitors. researchgate.net

The use of machine learning and artificial intelligence is an emerging trend in predicting the polypharmacology of drug candidates. nih.gov Such models can be trained on large datasets of compounds and their biological activities to predict the efficacy and potential off-target effects of new molecules like this compound. researchgate.netnih.gov

Integration of Omics Data for Systems-Level Understanding

While the initial research on a new compound like this compound focuses on its direct molecular interactions, a broader understanding of its effects can be gained through the integration of "omics" data (genomics, proteomics, metabolomics). This systems-level approach can reveal the downstream effects of inhibiting AChE and MAO and help to identify biomarkers for treatment response.

Translational Research Directions and Preclinical Development Pipeline

The ultimate goal of developing a compound like this compound is to translate it from a laboratory finding into a clinical therapy. This involves a lengthy and rigorous preclinical and clinical development pipeline. ufl.edueurogct.org

The initial in vitro data on this compound is promising, demonstrating potent dual-enzyme inhibition and anti-amyloid activity. The next steps in its preclinical development would involve a more thorough evaluation of its pharmacokinetic and pharmacodynamic properties in animal models of Alzheimer's disease. nih.govnih.gov These studies would assess its efficacy in improving cognitive function and its safety profile.

The journey from a promising lead compound to an approved drug is fraught with challenges, but the multi-target approach embodied by this compound offers a rational strategy for tackling the complexities of neurodegenerative diseases. Further research into its optimization, BBB permeability, expanded target profile, and in vivo efficacy will be crucial in determining its future as a potential therapeutic agent.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Description |

|---|---|

| This compound (Compound D28) | A potent dual inhibitor of acetylcholinesterase and monoamine oxidases. |

| Donepezil (B133215) | An FDA-approved acetylcholinesterase inhibitor for Alzheimer's disease. nih.gov |

| Galantamine | An FDA-approved acetylcholinesterase inhibitor for Alzheimer's disease. nih.gov |

Q & A

Q. How should researchers address contradictory IC₅₀ values for this compound across studies?

- Answer: Perform meta-analysis of published data, stratifying by assay conditions (pH, substrate concentration, enzyme source). Use sensitivity analysis to identify variables (e.g., pre-incubation time) influencing potency. Replicate conflicting protocols in-house, applying standardized guidelines (e.g., OECD 455 for enzyme inhibition assays) .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

- Answer: Modify the compound’s logP (via substituent adjustments) to enhance BBB penetration, validated using in silico predictors (e.g., SwissADME). Conduct microsomal stability assays (human/rodent liver microsomes) to identify metabolic hotspots, followed by deuterium incorporation or prodrug design . Validate bioavailability via LC-MS/MS plasma pharmacokinetics in rodent models .

Q. How can translational discrepancies between in vitro and in vivo efficacy of this compound be resolved?

- Answer: Implement pharmacodynamic-pharmacokinetic (PK/PD) modeling to correlate plasma/brain concentrations with target engagement (e.g., ex vivo AChE activity in brain homogenates). Use transgenic Alzheimer’s models (APP/PS1 mice) to assess disease-modifying effects (Aβ plaque reduction, cognitive endpoints) alongside target inhibition . Consider polypharmacology contributions (e.g., anti-inflammatory effects) using transcriptomic profiling (RNA-seq) .